molecular formula C12H10ClNO2 B3030439 Methyl 4-chloro-6-methylquinoline-2-carboxylate CAS No. 905807-65-0

Methyl 4-chloro-6-methylquinoline-2-carboxylate

Cat. No.: B3030439
CAS No.: 905807-65-0
M. Wt: 235.66 g/mol
InChI Key: PMPBIJRKYOYYSZ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are significant due to their biological activities and potential therapeutic uses. This compound, with its unique structural features, has garnered attention for its potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products: These reactions yield a variety of derivatives, such as quinoline N-oxides, dihydroquinolines, and substituted quinolines, which are valuable intermediates in further synthetic applications .

Scientific Research Applications

Methyl 4-chloro-6-methylquinoline-2-carboxylate has been extensively studied for its applications in:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Used in the development of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

  • 4-Chloroquinoline-2-carboxylate
  • 6-Methylquinoline-2-carboxylate
  • 4-Chloro-6-methylquinoline

Comparison: Methyl 4-chloro-6-methylquinoline-2-carboxylate stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-chloro-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBIJRKYOYYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652217
Record name Methyl 4-chloro-6-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905807-65-0
Record name Methyl 4-chloro-6-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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